(2-Bromophenyl)(2,5-dimethylphenyl)methanol
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Overview
Description
(2-Bromophenyl)(2,5-dimethylphenyl)methanol: is a complex organic compound characterized by its bromine and methyl groups attached to a phenyl ring, and a hydroxyl group attached to a methylene bridge
Synthetic Routes and Reaction Conditions:
Bromination and Methylation: The compound can be synthesized through the bromination of (2,5-dimethylphenyl)methanol followed by a subsequent methylation reaction.
Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed, where a boronic acid derivative of the phenyl group is coupled with a brominated phenyl group in the presence of a palladium catalyst.
Industrial Production Methods:
Batch Production: Industrial-scale synthesis often involves batch production methods where the compound is synthesized in large reactors under controlled conditions.
Continuous Flow Synthesis: Some industrial processes may use continuous flow synthesis for higher efficiency and better control over reaction parameters.
Chemical Reactions Analysis
(2-Bromophenyl)(2,5-dimethylphenyl)methanol: undergoes various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a phenyl group.
Substitution Reactions: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of (2-Bromophenyl)(2,5-dimethylphenyl)methanone.
Reduction: Formation of (2-Hydroxyphenyl)(2,5-dimethylphenyl)methanol.
Substitution: Formation of various substituted phenyl compounds.
Scientific Research Applications
(2-Bromophenyl)(2,5-dimethylphenyl)methanol: has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The hydroxyl group can interact with various enzymes and receptors, influencing biological processes.
Pathways Involved: The compound may be involved in pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
(2-Bromophenyl)(2,5-dimethylphenyl)methanol: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: (2-Bromophenyl)(3,4-dimethylphenyl)methanol, (2-Bromophenyl)(4-methylphenyl)methanol, and (2-Bromophenyl)(2,6-dimethylphenyl)methanol.
Uniqueness: The specific arrangement of the bromine and methyl groups on the phenyl rings gives this compound distinct chemical and biological properties compared to its analogs.
This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2-bromophenyl)-(2,5-dimethylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-10-7-8-11(2)13(9-10)15(17)12-5-3-4-6-14(12)16/h3-9,15,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVCSTIDLGPNKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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